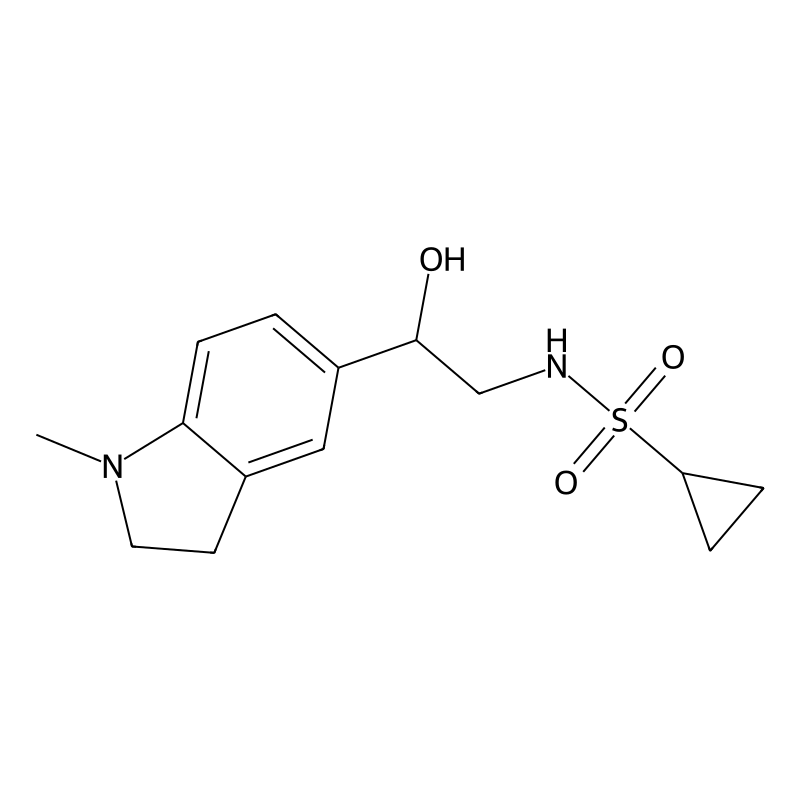

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . They can be used in the development of new drugs for the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-ind

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They can neutralize free radicals, which are harmful to our bodies. This makes them potentially useful in the prevention and treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Some indole derivatives have demonstrated antitubercular activities . They could be used in the development of drugs for the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have also been studied for their antidiabetic activities . They could potentially be used in the management of diabetes .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .

Anticholinesterase Activities

Indole derivatives have demonstrated anticholinesterase activities . They can inhibit the activity of cholinesterase enzymes, which play a key role in nerve signal transmission. This makes them potentially useful in the treatment of diseases like Alzheimer’s .

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a sulfonamide functional group. The presence of the indoline moiety contributes to its potential biological activities. This compound can be represented by the following chemical formula: C12H15N2O2S. The structure features a cyclopropanesulfonamide linked to a hydroxylated ethyl group, which enhances its solubility and reactivity.

The chemical behavior of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide can be explored through various reactions typical of sulfonamides and indoline derivatives.

- Sulfonamide Formation: The compound can undergo nucleophilic attack by amines, leading to the formation of new sulfonamide derivatives.

- Hydroxyl Group Reactions: The hydroxyl group can participate in esterification or etherification reactions, facilitating further modifications.

- Cyclopropane Ring Reactions: The cyclopropane moiety may undergo ring-opening reactions under specific conditions, yielding more complex structures.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide exhibits potential biological activities that make it a candidate for pharmaceutical applications. Similar compounds have been studied for their roles as:

- Antimicrobial agents: Many sulfonamides are known for their antibacterial properties.

- Anticancer activity: Indoline derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective effects: Some studies suggest that compounds with indoline structures may offer neuroprotective benefits.

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide can be approached through several methods:

- Starting Materials: The synthesis typically begins with commercially available indoline derivatives and cyclopropanesulfonyl chloride.

- Reaction Conditions: The reaction may be conducted under basic conditions to facilitate nucleophilic substitution where the hydroxylated ethyl group is introduced.

- Purification: After the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

The applications of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide span various fields:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug discovery focused on infectious diseases or cancer therapeutics.

- Chemical Biology Research: Its unique structure makes it a valuable tool in studying biological pathways involving sulfonamides and indolines.

Interaction studies involving N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide can provide insights into its mechanism of action:

- Protein Binding Studies: Understanding how this compound interacts with specific proteins can elucidate its biological effects.

- Receptor Binding Affinity: Evaluating its affinity for various receptors may reveal potential therapeutic targets.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)cyclopropanesulfonamide | Hydroxylated phenyl group | Antimicrobial |

| 1-Methylindole | Indole structure | Anticancer |

| N,N-Dimethylcyclopropanesulfonamide | Dimethyl substitution | Neuroprotective |

Uniqueness

The uniqueness of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide lies in its combination of an indoline core with a cyclopropanesulfonamide structure, which may confer distinct pharmacological properties compared to other sulfonamides and indoles.